5-Chloro-8-quinolyl 4-chloro-3-methylbenzenesulfonate
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Overview
Description
5-Chloro-8-quinolyl 4-chloro-3-methylbenzenesulfonate is a chemical compound that combines the structural features of quinoline and benzenesulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-quinolyl 4-chloro-3-methylbenzenesulfonate typically involves the reaction of 5-chloro-8-quinolinol with 4-chloro-3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonate ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-quinolyl 4-chloro-3-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, altering its electronic properties
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to different quinoline oxidation states .
Scientific Research Applications
5-Chloro-8-quinolyl 4-chloro-3-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-8-quinolyl 4-chloro-3-methylbenzenesulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-hydroxyquinoline: Known for its antimicrobial properties.
5-Chloro-7-iodo-8-quinolinol:
5-Chloro-8-quinolinol-2,3,4-13C3: A stable isotope-labeled compound used in research
Uniqueness
5-Chloro-8-quinolyl 4-chloro-3-methylbenzenesulfonate is unique due to the presence of both quinoline and benzenesulfonate moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds .
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) 4-chloro-3-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3S/c1-10-9-11(4-5-13(10)17)23(20,21)22-15-7-6-14(18)12-3-2-8-19-16(12)15/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKKGBMJASDEAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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